molecular formula C18H23N5O2 B2406605 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1210693-55-2

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2406605
CAS No.: 1210693-55-2
M. Wt: 341.415
InChI Key: ULIRTGMSCXHFET-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine-2-carboxamide core with a piperazine ring substituted with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methoxyphenylpiperazine with ethyl pyrazine-2-carboxylate under suitable conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors can be harnessed to develop new medications.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

  • N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide stands out due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the pyrazine-2-carboxamide core. These features contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-16-4-2-15(3-5-16)23-12-10-22(11-13-23)9-8-21-18(24)17-14-19-6-7-20-17/h2-7,14H,8-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRTGMSCXHFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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